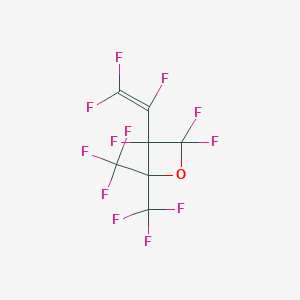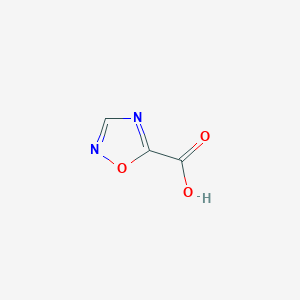![molecular formula C6H6N4O B1500387 Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)](/img/structure/B1500387.png)
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by a bicyclic structure consisting of two fused six-membered rings containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3). This approach results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Industrial Production Methods
Industrial production methods for Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions at the nitrogen or carbon atoms of the pyrimidine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) involves its inhibitory activity on ENPP1. ENPP1 negatively regulates the STING pathway, which plays a crucial role in innate immunity and cancer immunotherapy. By inhibiting ENPP1, Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI) enhances the activation of the STING pathway, leading to increased anti-cancer immune responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one: This compound also possesses inhibitory activities on ENPP1 and shares a similar bicyclic structure.
2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
Its ability to modulate the STING pathway sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,8-dihydropyrimido[4,5-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H6N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3,6,11H,(H,7,8,9,10) |
InChI Key |
DUNUQASPHCNKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(N=CNC2=NC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


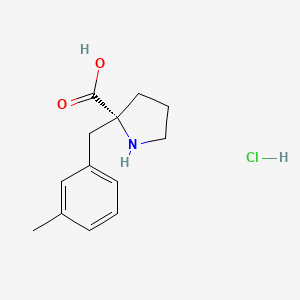
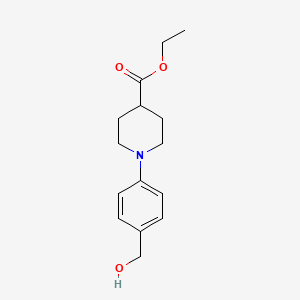
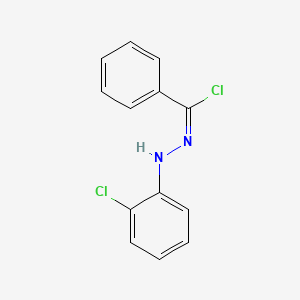
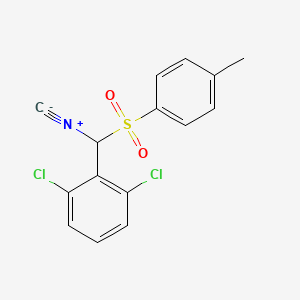
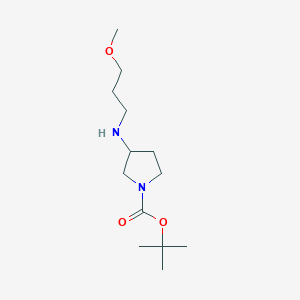
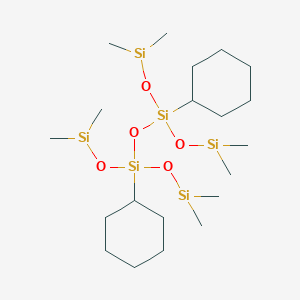
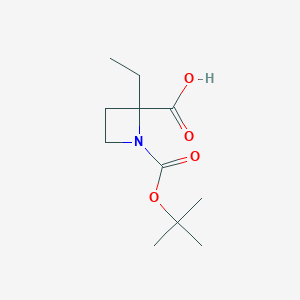
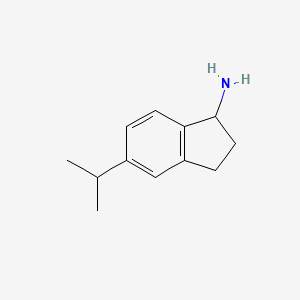
![4-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B1500322.png)
![5-Amino-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1500324.png)
![7-Methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1500327.png)

